molecular formula C5H11IN2S B1371783 2-Ethylthio-2-imidazoline hydroiodide CAS No. 86240-40-6

2-Ethylthio-2-imidazoline hydroiodide

Cat. No.: B1371783
CAS No.: 86240-40-6
M. Wt: 258.13 g/mol
InChI Key: IPRNMFUSZFMREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2-Ethylthio-2-imidazoline hydroiodide is C5H11IN2S . The molecular weight is 258.12 . More detailed structural information is not available in the current literature.

Scientific Research Applications

Synthesis and Labeling

2-Ethylthio-2-imidazoline hydroiodide has been utilized in specific chemical syntheses and labeling processes. For instance, Medina and Schmidt (1976) demonstrated its use in the synthesis of creatinine-[15NH2] via a reaction with ammonia-[15N], resulting in a high yield and specificity of labeling in the amino group (Medina & Schmidt, 1976).

Corrosion Inhibition

This compound has significant applications in the field of corrosion inhibition. Cruz et al. (2004) studied the electrochemical behavior of related compounds like 1-(2-ethylamino)-2-methylimidazoline for inhibiting carbon steel corrosion in acid media. They found it to be an effective corrosion inhibitor (Cruz et al., 2004). Similarly, Zhang et al. (2015) investigated the effectiveness of halogen-substituted imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, highlighting the potential of these compounds in industrial applications (Zhang et al., 2015).

Synthesis Methods

Other research focuses on the synthesis methods of imidazoline derivatives. Bai et al. (2011) explored a mild, green, and efficient method for the preparation of 2-imidazolines from aldehydes using hydrogen peroxide, sodium iodide, and anhydrous magnesium sulfate (Bai et al., 2011). Moreover, Servi and Genç (2012) reported on the microwave-assisted synthesis of N-(1H-Imidazoline-2-yl)-1H-benzimidazol-2-amine hydroiodide, demonstrating efficient yields and the creation of new derivatives (Servi & Genç, 2012).

Environmental Transformation

Additionally, imidazoline compounds have been studied in the context of environmental transformation. Vonk and Sijpesteijn (1971) tentatively identified 2-imidazoline as a transformation product of ethylenebisdithiocarbamate fungicides in plants (Vonk & Sijpesteijn, 1971).

Properties

IUPAC Name

2-ethylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S.HI/c1-2-8-5-6-3-4-7-5;/h2-4H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRNMFUSZFMREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101006658
Record name 2-(Ethylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86240-40-6
Record name NSC523864
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Ethylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylthio-2-imidazoline hydroiodide
Reactant of Route 2
Reactant of Route 2
2-Ethylthio-2-imidazoline hydroiodide
Reactant of Route 3
Reactant of Route 3
2-Ethylthio-2-imidazoline hydroiodide
Reactant of Route 4
Reactant of Route 4
2-Ethylthio-2-imidazoline hydroiodide
Reactant of Route 5
Reactant of Route 5
2-Ethylthio-2-imidazoline hydroiodide
Reactant of Route 6
2-Ethylthio-2-imidazoline hydroiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.